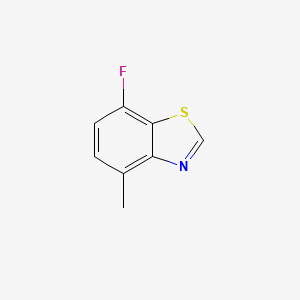

7-fluoro-4-methyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIOUKHDYJWMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305717 | |

| Record name | 7-Fluoro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190316-42-7 | |

| Record name | 7-Fluoro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoro 4 Methyl 1,3 Benzothiazole and Its Analogues

Established Synthetic Pathways to Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, driven by their wide range of applications in medicinal chemistry and material science. Several classical and modern synthetic strategies have been developed to construct the benzothiazole core.

Condensation Reactions Involving 2-Aminobenzenethiol

The most prevalent and versatile method for synthesizing benzothiazoles is the condensation of 2-aminobenzenethiol with various carbonyl compounds or their equivalents. nih.govekb.eg This approach allows for the facile introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

The reaction typically proceeds through the initial formation of a Schiff base between the amino group of 2-aminobenzenethiol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole ring system. ekb.eg A variety of reagents and conditions have been employed to effect this transformation, including:

Aldehydes: Condensation with aldehydes is a straightforward method to produce 2-substituted benzothiazoles. nih.govekb.eg Various catalysts and reaction conditions have been reported, including the use of acidic or basic catalysts, oxidizing agents, and microwave irradiation to improve yields and reaction times. nih.govmdpi.com For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to efficiently synthesize a series of benzothiazole compounds from 2-aminothiophenol (B119425) and aldehydes. nih.gov Visible-light-promoted synthesis has also been demonstrated as an environmentally friendly approach. nih.gov

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminobenzenethiol to yield 2-substituted benzothiazoles. nih.govekb.eg The use of coupling agents or conversion of the carboxylic acid to a more reactive derivative is often necessary to facilitate the reaction.

Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. nih.govorganic-chemistry.org

The table below summarizes various conditions used for the condensation of 2-aminobenzenethiol with carbonyl compounds.

| Carbonyl Source | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature, 1 h | High | nih.gov |

| Benzaldehyde | NH₄Cl | Methanol-Water | Room Temperature, 1 h | High | nih.gov |

| Aldehydes | Visible Light/Air | - | 12W Blue LED, 6 h | Good | nih.gov |

| Nitriles | Copper Catalyst | - | - | Excellent | nih.govorganic-chemistry.org |

| Aldehydes | Ionic Liquid ([pmIm]Br) | Solvent-free | Microwave | Good | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including benzothiazole derivatives. These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the benzothiazole core.

One notable example is the palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process. acs.orgresearchgate.netnih.govelsevierpure.com This approach enables the synthesis of 2-substituted benzothiazoles from thiobenzanilides in the presence of a palladium catalyst. acs.orgresearchgate.netnih.govelsevierpure.com The reaction proceeds through the activation of a C-H bond, followed by the formation of a C-S bond to close the thiazole (B1198619) ring. A catalytic system consisting of Pd(II), Cu(I), and Bu₄NBr has been shown to be effective for this transformation, providing good yields and functional group tolerance. acs.orgresearchgate.netnih.gov

More recently, a room-temperature palladium-catalyzed direct arylation of benzothiazole with iodo(hetero)arenes has been developed, utilizing HFIP as the reaction solvent. chemrxiv.org This method allows for the direct introduction of aryl or heteroaryl groups at the 2-position of the benzothiazole ring. chemrxiv.org

Targeted Synthetic Strategies for Fluorinated Benzothiazoles

The introduction of fluorine atoms into the benzothiazole scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds. Consequently, the development of synthetic methodologies for the preparation of fluorinated benzothiazoles is of considerable interest.

Regioselective Introduction of Fluorine Atoms into the Benzothiazole Core

The regioselective introduction of fluorine onto the benzothiazole ring system can be challenging. Direct fluorination of the benzothiazole core often leads to a mixture of products. Therefore, strategies involving the use of fluorinated starting materials are more common and generally provide better control over the regioselectivity.

One approach involves the synthesis of fluorinated 2-aminobenzenethiols, which can then be used in classical condensation or cyclization reactions to afford the desired fluorinated benzothiazoles. The synthesis of these fluorinated precursors often starts from commercially available fluoroanilines. For example, 4-fluoro-3-chloroaniline can be converted to 2-amino-6-fluoro-7-chloro-1,3-benzothiazole by treatment with potassium thiocyanate (B1210189) followed by oxidative cyclization with bromine. orientjchem.org

Another strategy involves the modification of a pre-formed benzothiazole. For instance, α-fluoro 1,3-benzothiazol-2-yl sulfone-based synthons have been synthesized via deprotonation-fluorination of the corresponding sulfones. nih.gov These synthons can then be used in subsequent reactions to introduce the fluorinated benzothiazole moiety into other molecules. nih.gov

Synthesis of 7-fluoro-4-methyl-1,3-benzothiazole via Specific Precursors

The synthesis of the specifically substituted 7-fluoro-4-methyl-1,3-benzothiazole would likely proceed through the construction of a suitably substituted 2-aminobenzenethiol precursor. A plausible synthetic route would start from a commercially available fluorinated and methylated aniline (B41778) derivative.

For example, the synthesis could commence with 3-fluoro-6-methylaniline. This precursor would need to be converted to the corresponding 2-amino-3-fluoro-6-methylbenzenethiol. This transformation can be challenging but could potentially be achieved through various methods, such as ortho-lithiation followed by reaction with a sulfur source or through a multi-step sequence involving diazotization and subsequent introduction of the thiol group.

Once the key precursor, 2-amino-3-fluoro-6-methylbenzenethiol, is obtained, it can be subjected to the established benzothiazole-forming reactions described in section 2.1. For instance, to obtain the parent 7-fluoro-4-methyl-1,3-benzothiazole, a condensation reaction with a formic acid equivalent would be required.

A general synthetic scheme is presented below: Step 1: Synthesis of the 2-aminobenzenethiol precursor. Starting from a substituted aniline such as 3-fluoro-6-methylaniline, introduction of a thiol group ortho to the amino group would be the critical step.

Step 2: Cyclization to form the benzothiazole ring. The resulting 2-amino-3-fluoro-6-methylbenzenethiol could then be reacted with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid itself, under acidic conditions to effect the condensation and cyclization to form the 7-fluoro-4-methyl-1,3-benzothiazole core.

While a specific documented synthesis for 7-fluoro-4-methyl-1,3-benzothiazole was not found in the immediate search, the synthesis of analogous fluorinated benzothiazoles provides strong precedent for this proposed strategy. For instance, the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been reported, which involves the Jacobsen cyclization of a precursor 3-fluoro-thiobenzanilide. acs.org This highlights the feasibility of constructing fluorinated benzothiazoles from appropriately substituted precursors.

Microwave-Assisted and One-Pot Synthetic Protocols for Fluorinated Benzothiazoles

Modern synthetic chemistry has increasingly focused on developing efficient and rapid procedures, with microwave-assisted synthesis and one-pot protocols emerging as powerful tools. These methods align with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for harsh solvents. airo.co.inscielo.br

Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various benzothiazole derivatives. For instance, the condensation of 2-aminothiophenols with aldehydes can be achieved in minutes with high yields under microwave conditions, often without a catalyst and using green solvents like glycerol or ethanol. scielo.brresearchgate.net Another approach involves the microwave-assisted reaction of 2-aminothiophenols with fatty acids using P₄S₁₀ as a catalyst in a solvent-free system, yielding 2-substituted benzothiazoles in 3–4 minutes. nih.gov

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. The synthesis of fluorinated benzothiazolines, key precursors to benzothiazoles, has been effectively achieved through a one-pot condensation-cyclization mediated by Gallium(III) triflate [Ga(OTf)₃]. researchgate.netnih.gov This method allows for the reaction of fluorinated 2-aminothiophenols with aldehydes or ketones under mild conditions to produce the desired heterocyclic products in high yields. researchgate.netnih.gov

Table 1: Examples of Microwave-Assisted and One-Pot Syntheses of Benzothiazole Analogues

| Reactants | Method | Catalyst/Solvent | Time | Yield | Reference |

| 2-Aminothiophenol, Aromatic Aldehydes | Microwave Irradiation | Glycerol (solvent) | 2-5 min | 85-95% | researchgate.net |

| 2-Aminothiophenol, Benzaldehyde | Microwave Irradiation | Ethanol (solvent) | 10 min | High | airo.co.in |

| ortho-Aminothiophenol, Fatty Acids | Microwave Irradiation | P₄S₁₀ (catalyst), Solvent-free | 3-4 min | High | nih.gov |

| Fluorinated 2-Aminothiophenols, Aldehydes | One-Pot Cyclization | Gallium(III) triflate (catalyst) | - | High | researchgate.netnih.gov |

| 2-Aminothiophenol, Aromatic Aldehydes | Microwave Irradiation | Acacia concinna (biocatalyst), Solvent-free | 2-3 min | 90-96% | nih.gov |

Advancements in Green Chemistry Principles Applied to Benzothiazole Synthesis

The synthesis of benzothiazoles has been a fertile ground for the application of green chemistry principles, aiming to reduce environmental impact through the use of benign catalysts, alternative solvents, and energy-efficient protocols. nih.goveurekaselect.com Traditional methods often rely on toxic solvents and harsh conditions, prompting the development of more sustainable alternatives. imedpub.com

A major focus of green benzothiazole synthesis has been the development of novel catalysts that are efficient, reusable, and environmentally benign. mdpi.com These catalysts often allow reactions to proceed under milder conditions with higher atom economy.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Examples include ZnO-beta zeolite, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), and SnP₂O₇. nih.govmdpi.comekb.eg For instance, SnP₂O₇ has been used as a reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields in very short reaction times (8–35 minutes). mdpi.com

Biocatalysts and Natural Catalysts: The use of catalysts derived from natural sources represents a particularly green approach. Commercial laccases have been employed to catalyze the synthesis of benzothiazoles from 2-aminothiophenol and aryl aldehydes. mdpi.com In another innovative approach, lemon juice, containing citric acid, has been utilized as a natural and biodegradable acid catalyst for the condensation reaction in an aqueous medium. imedpub.com

Metal-Free Catalysts: To avoid the use of potentially toxic and expensive heavy metals, metal-free catalytic systems have been developed. A mixture of H₂O₂/HCl in ethanol has been shown to efficiently catalyze the synthesis of benzothiazoles at room temperature. nih.govmdpi.com Similarly, molecular iodine has been used in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives. mdpi.com

Table 2: Selected Environmentally Benign Catalysts for Benzothiazole Synthesis

| Catalyst System | Reactants | Medium | Key Advantages | Reference |

| Lemon Juice | 2-Aminothiophenol, Aryl Aldehydes | Water | Natural, eco-friendly, inexpensive | imedpub.com |

| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | Heterogeneous, reusable, fast reaction times | mdpi.com |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Metal-free, room temperature conditions | nih.govmdpi.com |

| ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | - | Heterogeneous, eco-friendly | ekb.eg |

| Acacia concinna | 2-Aminothiophenol, Aryl Aldehydes | Solvent-free | Biocatalyst, microwave-assisted, rapid | nih.gov |

Eliminating or replacing volatile and hazardous organic solvents is a cornerstone of green chemistry. airo.co.in Significant progress has been made in performing benzothiazole syntheses under solvent-free conditions or in water.

Solvent-free, or solid-phase, reactions reduce waste and avoid the need for costly and toxic solvent disposal. airo.co.in The condensation of 2-aminothiophenol with ketones, for example, can be carried out by heating the reactants directly with a catalyst like p-Toluene sulfonic acid (PTSA). airo.co.in Similarly, silica-supported sodium hydrogen sulfate has been used as a catalyst for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. nih.gov

Water is an ideal green solvent due to its non-toxicity, availability, and safety. imedpub.com Several catalytic systems have been developed that are effective in aqueous media. The synthesis of benzothiazoles using rice husk-derived chemically activated carbon (RHCAC) as a catalyst proceeds efficiently in water at room temperature. ekb.eg Another example is the use of ammonium chloride (NH₄Cl) as a catalyst in a methanol-water mixed solvent system, which activates the aldehyde for nucleophilic attack by the 2-aminothiophenol. mdpi.com

Table 3: Green Solvent Approaches in Benzothiazole Synthesis

| Approach | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Aqueous Medium | 2-Aminothiophenol, Aromatic Aldehydes | Lemon Juice, 80°C | Use of water as a safe, benign solvent | imedpub.com |

| Solvent-Free | 2-Aminothiophenol, Ketones | p-Toluene sulfonic acid (PTSA), 100°C | Reduced waste, no hazardous solvents | airo.co.in |

| Aqueous Medium | 2-Aminothiophenol, Aromatic Aldehydes | Rice Husk Activated Carbon (RHCAC), RT | Green solvent, sustainable catalyst | ekb.eg |

| Solvent-Free | 2-Aminothiophenol, Benzoic Acid Derivatives | Molecular Iodine, Solid-phase | Economical, no additional solvents | mdpi.com |

| Methanol-Water Mix | 2-Aminothiophenol, Benzaldehyde | NH₄Cl, Room Temperature | Mild conditions, high yield | mdpi.com |

Chemo- and Regioselectivity Considerations in Synthetic Transformations

The synthesis of a specifically substituted benzothiazole like 7-fluoro-4-methyl-1,3-benzothiazole requires careful control over selectivity, particularly regioselectivity. Regioselectivity refers to the control of which position on the benzene (B151609) ring the cyclization occurs and where substituents are placed. This is determined entirely by the substitution pattern of the starting materials, most notably the 2-aminothiophenol precursor.

To synthesize 7-fluoro-4-methyl-1,3-benzothiazole, one must start with 2-amino-3-methyl-6-fluorothiophenol. The cyclization of this specific precursor with a suitable one-carbon electrophile (like formic acid or a derivative) will yield the desired product. The challenge, therefore, lies in the unambiguous synthesis of the correctly substituted 2-aminothiophenol.

In cases where the synthesis starts from a precursor that could lead to multiple isomers, controlling the reaction becomes critical. For example, research on the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles via the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides revealed the formation of mixtures of regioisomeric 5-fluoro- and 7-fluoro-benzothiazoles. researchgate.net This demonstrates a key challenge in regioselectivity: a single starting material can lead to multiple products if the cyclization is not perfectly controlled. Overcoming this required modifications to the general process to allow for the synthesis of pure samples of the desired isomer. researchgate.net

Chemoselectivity, the preferential reaction of one functional group over others, is also important. For instance, during the cyclocondensation of a substituted 2-aminothiophenol with an aldehyde, the reaction must favor the formation of the thiazole ring over potential side reactions, such as self-condensation of the aldehyde or oxidation of the thiol group. The choice of catalyst and reaction conditions plays a crucial role in ensuring high chemoselectivity towards the desired benzothiazole product.

Chemical Reactivity and Derivatization of 7 Fluoro 4 Methyl 1,3 Benzothiazole

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole (B30560) Ring System

The benzothiazole ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction feasibility being heavily dependent on the nature of the substituents present on the carbocyclic ring.

Electrophilic Aromatic Substitution:

The benzene (B151609) part of the benzothiazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused thiazole (B1198619) ring. However, the presence of the methyl group at the 4-position, being an activating group, and the fluorine atom at the 7-position, a deactivating but ortho-, para-directing group, will influence the position of substitution. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are anticipated to occur on the benzene ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The incoming electrophile would likely be directed to the positions activated by the methyl group and influenced by the fluorine atom. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is generally challenging unless the ring is activated by strong electron-withdrawing groups. science.gov The fluorine atom at the 7-position can potentially act as a leaving group in SNAr reactions, especially if the reaction is facilitated by photoredox catalysis which can enable the defluorination of unactivated fluoroarenes. nih.gov The general SNAr mechanism proceeds via the attack of a nucleophile on the carbon atom bearing the leaving group, forming a Meisenheimer complex, which then expels the leaving group to yield the substituted product.

Functional Group Interconversions and Modifications of the 7-fluoro-4-methyl-1,3-benzothiazole Scaffold

The 7-fluoro-4-methyl-1,3-benzothiazole scaffold can be endowed with diverse functionalities through various interconversion and modification reactions. For instance, if a 2-amino group is present, it can be diazotized and subsequently replaced by a variety of nucleophiles to introduce a wide range of substituents at this position. The methyl group at the 4-position could potentially be oxidized to a carboxylic acid, providing a handle for further derivatization, such as amide or ester formation.

Design and Synthesis of Hybrid Molecules Incorporating 7-fluoro-4-methyl-1,3-benzothiazole

The 7-fluoro-4-methyl-1,3-benzothiazole moiety is a valuable building block for the construction of more complex hybrid molecules with potential applications in various fields of chemistry.

The synthesis of Schiff bases from 2-amino-7-fluoro-4-methyl-1,3-benzothiazole represents a straightforward method for molecular elaboration. This reaction typically involves the condensation of the primary amino group with an aldehyde or a ketone, often under acidic catalysis. ijpbs.commedwinpublishers.comalayen.edu.iqnih.govniscpr.res.in The resulting imine or azomethine group (-C=N-) extends the conjugated system and provides a versatile linker for the attachment of other molecular fragments.

| Reactant 1 (Benzothiazole) | Reactant 2 (Aldehyde) | Solvent | Catalyst | Reaction Conditions | Product |

| 2-Amino-4,6-difluorobenzothiazole | 4-(Dimethylamino)benzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 10-12 hrs | N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine |

| 2-Amino-4,6-difluorobenzothiazole | 4-Chlorobenzaldehyde | Ethanol (B145695) | Glacial Acetic Acid | - | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine |

| 2-Amino-4,6-difluorobenzothiazole | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | - | 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine |

This table presents examples of Schiff base formation with related fluoro-benzothiazole derivatives, illustrating the general reaction conditions applicable to 2-amino-7-fluoro-4-methyl-1,3-benzothiazole.

Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems, thereby expanding the structural diversity of benzothiazole-based compounds. Starting from a suitably functionalized 7-fluoro-4-methyl-1,3-benzothiazole, such as a 2-hydrazinyl derivative, it is possible to construct fused triazole or thiadiazole rings. For instance, the reaction of 2-aminobenzothiazoles with other reagents can lead to the formation of pyrimido[2,1-b] medwinpublishers.comCurrent time information in Bangalore, IN.benzothiazole derivatives through a one-pot annulation process. researchgate.net The synthesis of 1,3,4-thiadiazole (B1197879) moieties can be achieved by reacting 2-aminobenzothiazole (B30445) derivatives with reagents like carbon disulfide and hydrazine (B178648) hydrate, followed by cyclization. researchgate.net

| Starting Benzothiazole Derivative | Reagents | Product |

| 2-Aminobenzothiazole | (E)-N-methyl-1-(methylthio)-2-nitroethenamine, Aldehydes | N-methyl-3-nitro-4H-pyrimido[2,1-b] medwinpublishers.comCurrent time information in Bangalore, IN.benzothiazole-2-amine derivatives |

| Substituted 2-aminobenzothiazole | Hydrazine hydrate, Carbon disulfide, Ethanol, Ammonia, Sodium chloroacetate, Aromatic acids | Substituted 2-[5'-(Aryl)-1',3',4'-thiadiazol-2'-ylamino]-benzothiazoles |

This table showcases examples of annulation reactions with general 2-aminobenzothiazole derivatives, providing a basis for the potential synthesis of fused heterocycles from 7-fluoro-4-methyl-1,3-benzothiazole.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For the 7-fluoro-4-methyl-1,3-benzothiazole scaffold, if a halogen (e.g., bromine or iodine) is introduced onto the benzene ring, it can serve as a handle for various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl and heteroaryl substituents. Furthermore, palladium-catalyzed C-H activation/cross-coupling reactions represent a more atom-economical approach to directly functionalize the benzothiazole ring system. rsc.orgacs.orgacs.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanistic pathways of the aforementioned reactions is crucial for optimizing reaction conditions and predicting product outcomes. For electrophilic aromatic substitution, the stability of the intermediate sigma complex, influenced by the electronic effects of the 7-fluoro and 4-methyl groups, will determine the regioselectivity. In nucleophilic aromatic substitution, the stability of the Meisenheimer complex is the key factor. For palladium-catalyzed reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination. researchgate.net Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates involved in these transformations.

Spectroscopic and Advanced Structural Elucidation of 7 Fluoro 4 Methyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 7-fluoro-4-methyl-1,3-benzothiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Anticipated ¹H NMR Data for 7-fluoro-4-methyl-1,3-benzothiazole:

| Proton | Anticipated Chemical Shift (δ, ppm) | Anticipated Multiplicity | Anticipated Coupling Constants (J, Hz) |

| H2 | ~9.0 - 9.2 | Singlet (s) | - |

| H5 | ~7.2 - 7.4 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9, JH5-F7 ≈ 4-5 |

| H6 | ~7.0 - 7.2 | Triplet of doublets (td) or multiplet (m) | JH6-H5 ≈ 8-9, JH6-F7 ≈ 8-10 |

| CH₃ | ~2.5 - 2.7 | Singlet (s) | - |

These are predicted values and may vary in experimental conditions.

The proton at the C2 position of the thiazole (B1198619) ring is expected to be the most deshielded, appearing as a singlet far downfield. The aromatic protons on the benzene (B151609) ring (H5 and H6) would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group at C4 would appear as a sharp singlet in the typical alkyl-aromatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. The presence of the fluorine atom would induce C-F coupling, which is observable in the ¹³C spectrum.

Anticipated ¹³C NMR Data for 7-fluoro-4-methyl-1,3-benzothiazole:

| Carbon | Anticipated Chemical Shift (δ, ppm) | Anticipated C-F Coupling (J, Hz) |

| C2 | ~155 - 160 | Small |

| C4 | ~130 - 135 | Small |

| C5 | ~115 - 120 | JC5-F7 ≈ 4-5 |

| C6 | ~120 - 125 | JC6-F7 ≈ 20-25 |

| C7 | ~160 - 165 | JC7-F7 ≈ 240-250 (Large) |

| C3a | ~150 - 155 | Small |

| C7a | ~135 - 140 | Small |

| CH₃ | ~15 - 20 | - |

These are predicted values and may vary in experimental conditions.

The carbon directly bonded to the fluorine atom (C7) is expected to show a large coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds. The other carbons in the benzene ring will also show smaller couplings to the fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of the fluorine atom. For 7-fluoro-4-methyl-1,3-benzothiazole, a single resonance would be expected. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H6 and H5).

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, between H5 and H6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the proton and carbon assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of 7-fluoro-4-methyl-1,3-benzothiazole would be expected to display characteristic absorption bands corresponding to the various functional groups and structural features.

Anticipated Vibrational Frequencies for 7-fluoro-4-methyl-1,3-benzothiazole:

| Vibrational Mode | Anticipated Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch (CH₃) | 2950 - 2850 | Medium |

| C=N stretch (thiazole) | 1620 - 1580 | Medium to Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-F stretch | 1270 - 1100 | Strong |

| C-S stretch | 750 - 650 | Weak to Medium |

| C-H out-of-plane bending | 900 - 675 | Strong |

These are predicted values and may vary based on the specific molecular environment and intermolecular interactions in the solid state or solution.

The most prominent and diagnostically useful band in the IR spectrum would likely be the strong C-F stretching vibration. The C=N and aromatic C=C stretching vibrations would also be key features for identifying the benzothiazole (B30560) core. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments upon ionization. For 7-fluoro-4-methyl-1,3-benzothiazole, MS analysis would first confirm its nominal molecular mass of 181 daltons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule. The theoretical exact mass of 7-fluoro-4-methyl-1,3-benzothiazole (C₈H₆FNS) can be calculated by summing the exact masses of its constituent atoms (C=12.000000, H=1.007825, F=18.998403, N=14.003074, S=31.972071).

The calculated monoisotopic mass is 181.0208. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value (typically within a few parts per million, ppm) would unequivocally confirm the elemental formula C₈H₆FNS. This technique is invaluable for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas. For instance, HRMS has been effectively used to confirm the composition of related fluorinated heterocyclic compounds. mdpi.com

Fragmentation Pathways and Structural Insights

The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a roadmap of the molecule's structure. For 7-fluoro-4-methyl-1,3-benzothiazole, the molecular ion peak ([M]⁺˙) would be observed at m/z = 181. The fragmentation is expected to proceed through several characteristic pathways based on the stability of the resulting ions and neutral losses.

A primary and highly probable fragmentation step is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable cation at m/z 166 ([M-15]⁺). This is a common fragmentation for methylated aromatic compounds. Further fragmentation could involve the cleavage of the thiazole ring. The loss of hydrogen cyanide (HCN) from the [M-15]⁺ ion could produce a fragment at m/z 139. Another possible pathway involves the expulsion of a neutral acetylene (B1199291) (C₂H₂) molecule or related fragments from the ring structure. The fragmentation of the benzothiazole core is a known process that provides structural confirmation. researchgate.net Analysis of the fragmentation of related compounds like 4-methyl-1H-benzotriazole also shows characteristic losses from the ring system. nih.gov

Table 2: Proposed Mass Spectrometry Fragmentation for 7-fluoro-4-methyl-1,3-benzothiazole

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 181 | [C₈H₆FNS]⁺˙ | (Molecular Ion) |

| 166 | [C₇H₃FNS]⁺ | •CH₃ |

| 139 | [C₆H₃FS]⁺ | HCN from m/z 166 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like 7-fluoro-4-methyl-1,3-benzothiazole, the absorption spectra are dominated by π → π* transitions within the conjugated system. researchgate.net The benzothiazole core itself typically displays multiple absorption bands. researchgate.net The specific electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are responsible for the observed absorption wavelengths. scirp.org

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of 7-fluoro-4-methyl-1,3-benzothiazole is expected to show one or more distinct absorption maxima (λ_max_). For the parent benzothiazole molecule, characteristic absorptions occur around 220, 250, and 285 nm. researchgate.net The introduction of substituents on the benzothiazole ring significantly influences the position of these maxima.

Influence of Substituents on Electronic Spectra

Substituents on the benzothiazole ring alter the electronic distribution and energy levels of the molecular orbitals, thereby affecting the UV-Vis absorption spectrum. The nature and position of these substituents dictate whether the absorption maxima shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

The methyl group (-CH₃) at position 4 is an electron-donating group (EDG) through an inductive effect. Generally, EDGs cause a bathochromic shift in the absorption spectrum by raising the energy of the HOMO, which decreases the HOMO-LUMO energy gap.

X-ray Crystallography for Solid-State Molecular Architecture

For instance, a study on fluorinated and non-fluorinated derivatives of 2,1,3-benzothiadiazole (B189464) revealed distinct crystal systems and space groups. The non-fluorinated derivative, DTBT, crystallizes in the orthorhombic space group Pbca, while its fluorinated counterpart, DTF2BT, adopts a monoclinic crystal system with the space group P2₁/c. nih.gov Similarly, the crystal structure of 2-hydrazinyl-4-methyl-1,3-benzothiazole, a closely related compound, was determined to be in the monoclinic space group P2₁. nih.gov Another example, N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, crystallizes in the monoclinic P2₁/c space group. mdpi.com

These examples highlight how the substitution pattern on the benzothiazole core, including the introduction of fluorine atoms, can significantly influence the crystal packing and symmetry.

Table 1: Crystallographic Data for Selected Benzothiazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| DTBT | Orthorhombic | Pbca | 12.73 | 9.88 | 20.05 | 90 | 90 | 90 | nih.gov |

| DTF2BT | Monoclinic | P2₁/c | 15.73 | 4.81 | 17.75 | 90 | 104.82 | 90 | nih.gov |

| 2-hydrazinyl-4-methyl-1,3-benzothiazole | Monoclinic | P2₁ | 3.893 | 7.312 | 14.137 | 90 | 93.416 | 90 | nih.gov |

Note: Specific unit cell parameters for N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide were not provided in the abstract.

In derivatives, the geometry can be influenced by substituent effects. For example, the introduction of a fluorine atom can lead to subtle changes in the adjacent bond lengths and angles due to its high electronegativity. The planarity of the benzothiazole ring system is another important feature. In the case of 2-hydrazinyl-4-methyl-1,3-benzothiazole, the benzene and thiazole rings are reported to be nearly coplanar. nih.gov However, in more complex derivatives with flexible side chains, such as in some Schiff base derivatives, significant dihedral angles can be observed between the benzothiazole ring and other parts of the molecule. researchgate.net

The packing of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid.

Hydrogen Bonding: In benzothiazole derivatives containing suitable functional groups, hydrogen bonding is a common and powerful directing force. For instance, in 2-hydrazinyl-4-methyl-1,3-benzothiazole, molecules are linked by N—H···N hydrogen bonds to form sheets within the crystal. nih.gov Similarly, N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides exhibit strong N–H···N and N–H···O hydrogen bonds. mdpi.com

Halogen Bonding: Although not explicitly detailed for a 7-fluoro derivative in the provided context, the fluorine atom in 7-fluoro-4-methyl-1,3-benzothiazole could potentially participate in halogen bonding, where the fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

π–π Stacking: The aromatic nature of the benzothiazole ring system makes it susceptible to π–π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a significant factor in the crystal packing of many aromatic compounds. In fluorinated 2,1,3-benzothiadiazole derivatives, π–π stacking is observed with interplanar distances of approximately 3.44–3.46 Å. nih.gov In some cases, these interactions can be offset or "slipped," which also influences the electronic properties of the material. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-fluoro-4-methyl-1,3-benzothiazole |

| 2,1,3-benzothiadiazole |

| DTBT (a derivative of 2,1,3-benzothiadiazole) |

| DTF2BT (a fluorinated derivative of 2,1,3-benzothiadiazole) |

| 2-hydrazinyl-4-methyl-1,3-benzothiazole |

| N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides |

| N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural properties of heterocyclic systems like benzothiazoles. scirp.orgresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method that combines accuracy and computational efficiency, often paired with basis sets like 6-31G+(d,p) or 6-311G(d,p) to provide a reliable description of the molecular system. scirp.orgresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stable conformation is reached. researchgate.netmdpi.com For 7-fluoro-4-methyl-1,3-benzothiazole, this process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry, determined through methods like DFT with the B3LYP/6-311G(d,p) basis set, confirms the planarity of the benzothiazole (B30560) ring system. The fluorine and methyl group substitutions on the benzene (B151609) ring introduce minor steric and electronic perturbations. The resulting optimized structural parameters are often in close agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzothiazole Structure

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.75 | |

| C=N | 1.37 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-F | 1.36 | |

| C-CH3 | 1.51 | |

| C-S-C | ||

| S-C=N | ||

| C-N-C (ring) | ||

| C-C-F | ||

| C-C-CH3 |

Note: The values in this table are representative and based on DFT calculations for analogous benzothiazole structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. electronicsandbooks.comnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive and less stable. scirp.org

For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole (B1198619) and benzene rings, while the LUMO is also delocalized across the π-system. electronicsandbooks.combeilstein-journals.org DFT calculations provide the energies of these orbitals. The introduction of a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) at positions 7 and 4, respectively, modulates the energies of these orbitals and, consequently, the reactivity of the molecule. Theoretical studies on related fluorinated benzothiazoles show that such substitutions can influence their metabolic activation pathways. electronicsandbooks.comnih.gov

Table 2: Representative FMO Parameters for Benzothiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole (BTH) | -6.98 | -1.35 | 5.63 |

| 2-Amino-benzothiazole | -6.21 | -0.98 | 5.23 |

| Fluorinated Benzothiazole Analog | -7.15 | -1.50 | 5.65 |

Note: Data is based on theoretical calculations for benzothiazole and its derivatives to illustrate typical values. scirp.org

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, providing a guide to its reactive sites. nih.govscirp.org The map uses a color scale to represent different electrostatic potential values.

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive potential, poor in electrons, and are prone to nucleophilic attack.

Green regions represent neutral or zero potential. nih.gov

In 7-fluoro-4-methyl-1,3-benzothiazole, the MEP map would show the most negative potential (red) localized around the electronegative nitrogen and fluorine atoms. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), while the carbon skeleton would be largely neutral (green). scirp.orgscirp.org This mapping is invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Theoretical vibrational analysis is performed to understand the molecule's dynamic properties and to aid in the interpretation of experimental infrared (IR) and Raman spectra. jocpr.com Following geometry optimization, frequency calculations using DFT can predict the vibrational modes of the molecule. researchgate.net

There is often a good correlation between the calculated frequencies and the experimental data, although theoretical values are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set limitations. jocpr.com This analysis allows for the confident assignment of specific spectral bands to the vibrations of functional groups, such as C-F stretching, C-H stretching of the methyl group, and the characteristic vibrations of the benzothiazole ring.

DFT calculations can also predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.

NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, help in the structural elucidation of the compound and its derivatives.

UV-Vis Prediction: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transition energies and corresponding absorption wavelengths (λmax). scirp.org The analysis provides insight into the electronic transitions, often corresponding to π → π* transitions within the conjugated benzothiazole system, which are responsible for the molecule's UV-Vis absorption profile. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. These models often utilize theoretical descriptors derived from computational methods like DFT.

For benzothiazole derivatives, QSAR studies have been conducted to understand their antiproliferative or other biological activities. mdpi.com Theoretical parameters such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Descriptors related to molecular size and branching.

Spatial Descriptors: van der Waals volumes and surface area.

A QSAR model for a series of halogen-substituted benzazoles demonstrated that their antiproliferative activity depended significantly on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com By including 7-fluoro-4-methyl-1,3-benzothiazole in such a study, one could predict its activity based on its calculated theoretical parameters and understand the specific contribution of the fluorine and methyl substituents to its biological profile.

Exploration of Non-Linear Optical (NLO) Properties

The exploration of non-linear optical (NLO) properties in organic molecules, such as derivatives of benzothiazole, is a burgeoning field of research. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the arrangement of electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

For benzothiazole derivatives, computational studies often employ Density Functional Theory (DFT) to calculate key NLO parameters like the first hyperpolarizability (β). These calculations typically involve optimizing the molecular geometry and then computing the electronic properties. While specific experimental or calculated NLO data for 7-fluoro-4-methyl-1,3-benzothiazole is not readily found, studies on analogous benzothiazole-based systems indicate that the inherent asymmetry and the presence of heteroatoms in the benzothiazole ring system can contribute to significant NLO responses. researchgate.netscirp.org The introduction of a fluorine atom, a strong electron-withdrawing group, and a methyl group, a weak electron-donating group, on the benzene ring of the benzothiazole core is expected to influence the molecule's dipole moment and hyperpolarizability, which are critical determinants of NLO activity.

General findings from computational studies on similar structures suggest that the strategic placement of donor and acceptor groups can enhance the NLO properties. researchgate.net The interaction between the fluoro and methyl substituents on the 7-fluoro-4-methyl-1,3-benzothiazole molecule would create a specific charge distribution that could potentially lead to a notable NLO response.

Advanced Quantum Chemical Methods for Precise Property Prediction

Advanced quantum chemical methods are instrumental in accurately predicting the physicochemical properties of novel compounds like 7-fluoro-4-methyl-1,3-benzothiazole. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of computational cost and accuracy. scirp.org

Using DFT with appropriate basis sets, such as B3LYP/6-311++G(d,p), researchers can perform a range of calculations:

Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This provides crucial information on bond lengths, bond angles, and dihedral angles.

Spectroscopic Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to validate the computed structure.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity and can be correlated with potential NLO activity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other species. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the intramolecular charge transfer and the delocalization of electron density within the molecule, which are fundamental to its electronic properties. researchgate.net

While specific computational results for 7-fluoro-4-methyl-1,3-benzothiazole are not available in the reviewed literature, the application of these advanced quantum chemical methods to this molecule would provide valuable insights into its stability, reactivity, and electronic characteristics, thereby guiding its potential synthesis and application in materials science. Studies on structurally related benzothiazoles have demonstrated the power of these theoretical methods in elucidating their properties. scirp.org

Mechanistic and in Vitro Molecular Interaction Studies

Investigation of Binding Mechanisms with Target Macromolecules (Excluding Live Organism/Clinical)

The binding mechanisms of benzothiazole (B30560) derivatives with various macromolecular targets have been explored through computational and experimental methods, revealing key interaction patterns that are likely relevant to 7-fluoro-4-methyl-1,3-benzothiazole.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations have been instrumental in predicting the binding modes of benzothiazole analogs with various protein targets. These studies suggest that the benzothiazole scaffold can fit into the binding pockets of a diverse range of proteins, including enzymes and receptors involved in cancer and infectious diseases.

For instance, docking studies of benzothiazole derivatives with E. coli dihydroorotase, a potential antimicrobial target, have shown that these molecules can effectively occupy the active site. nih.gov Similarly, various 2,6-disubstituted benzothiazoles have been docked into the C-terminal domain of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer, to understand their inhibitory mechanism. nih.gov In the context of anticancer activity, new 2-aminobenzothiazole (B30445) hybrids have been docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), demonstrating binding patterns similar to known inhibitors like Sorafenib. tandfonline.com

Furthermore, in silico studies of 6-fluoro-triazolo-benzothiazole analogs with tubulin, a key protein in cell division, have been performed to elucidate their antimitotic activity. pensoft.netresearchgate.net These simulations help in understanding how the fluorine substitution on the benzothiazole ring contributes to the binding affinity and specificity. While not specific to the 7-fluoro-4-methyl isomer, these studies collectively suggest that the fluorinated benzothiazole core is a versatile pharmacophore for interacting with various biological macromolecules.

Elucidation of Specific Binding Sites and Interaction Modes

The specific binding sites and interaction modes of benzothiazole derivatives are dependent on the target protein and the substitution pattern on the benzothiazole ring.

In the case of E. coli dihydroorotase, molecular interactions of benzothiazole derivatives revealed the formation of hydrogen bonds with active site residues such as LEU222 and ASN44. nih.gov Additionally, strong hydrophobic interactions of the thiazole (B1198619) and any appended bulky rings at the entrance of the active site are thought to interfere with substrate access, leading to enzyme inhibition. nih.gov

For Hsp90 C-terminal domain inhibitors, a cationic center at position 2 of the benzothiazole ring and its correct distance from an aromatic ring at position 6 were found to be crucial for activity. nih.gov Molecular dynamics simulations of a potent benzothiazole-based Hsp90 inhibitor indicated specific interactions within the binding pocket that lead to the degradation of Hsp90 client proteins. nih.gov

Docking of 2-aminobenzothiazole hybrids into the VEGFR-2 active site showed that these compounds could successfully bind to the active site in a manner similar to the co-crystallized inhibitor Sorafenib. tandfonline.com For 6-fluoro-triazolo-benzothiazole analogues targeting tubulin, molecular docking revealed inhibitory potential through interactions within the tubulin protein structure. researchgate.net

The following table summarizes the observed interactions for some benzothiazole derivatives with their respective protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Benzothiazole derivatives | E. coli dihydroorotase | LEU222, ASN44 | Hydrogen bonding, Hydrophobic interactions |

| 2,6-disubstituted benzothiazoles | Hsp90 C-terminal domain | Not specified | Cationic and aromatic interactions |

| 2-Aminobenzothiazole hybrids | VEGFR-2 | Not specified | Similar to Sorafenib |

| 6-fluoro-triazolo-benzothiazole analogues | Tubulin | Not specified | Not specified |

Biochemical Pathway Modulation Studies (In Vitro)

In vitro studies on various benzothiazole derivatives have demonstrated their ability to modulate biochemical pathways, primarily through enzyme inhibition and interactions with other cellular components.

Enzyme Inhibition and Activation Mechanisms

Fluorinated benzothiazole derivatives have been shown to inhibit a range of enzymes. For example, a series of benzothiazole Schiff base derivatives bearing a fluorine moiety were designed to mimic the action of fluoroquinolone antibiotics by inhibiting DNA gyrase and topoisomerase IV. nih.gov Another study demonstrated that certain benzothiazole derivatives can inhibit the activity of E. coli dihydroorotase. nih.gov

In the context of cancer, benzothiazole analogs have been identified as inhibitors of key signaling enzymes. For instance, a novel series of benzothiazole derivatives was found to inhibit both AKT and ERK signaling pathways in cancer cell lines. nih.gov Furthermore, certain fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to induce the expression of cytochrome P450 CYP1A1, an enzyme involved in the metabolic activation of these compounds to their active anticancer form. nih.gov

The inhibitory activities of some benzothiazole derivatives are summarized in the table below.

| Compound/Derivative | Target Enzyme/Pathway | Observed Effect |

| Fluorinated benzothiazole Schiff bases | DNA gyrase, Topoisomerase IV | Inhibition |

| Benzothiazole derivatives | E. coli dihydroorotase | Inhibition |

| Novel benzothiazole derivatives | AKT and ERK signaling pathways | Inhibition |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | Cytochrome P450 CYP1A1 | Induction |

| 2-Aminobenzothiazole hybrids | VEGFR-2 | Inhibition |

Interactions with Cellular Components (e.g., DNA, proteins, but not whole cell assays for therapeutic effect)

Beyond enzyme inhibition, benzothiazole derivatives can interact with other critical cellular components. Some benzothiazole compounds have been shown to cause DNA damage, which can arrest the cell cycle and trigger apoptosis. researchgate.net Molecular docking simulations of benzothiazole aniline (B41778) conjugated metal-salen complexes have predicted interactions with the minor groove of DNA in a noncovalent manner, with the benzothiazole portion fitting into the minor groove and interacting hydrophobically with the base pairs. nih.gov

Structure-Activity Relationship (SAR) Derivations Based on Molecular Interactions

Structure-activity relationship (SAR) studies on various series of benzothiazole derivatives have provided valuable insights into how different substituents on the benzothiazole core influence their molecular interactions and biological activity.

The introduction of a fluorine atom into the benzothiazole ring is a common strategy to enhance biological activity. The position of the fluorine atom is often critical. For instance, in a series of fluorinated 2-(4-aminophenyl)benzothiazoles, the 5- and 7-fluoro isomers exhibited different dose-response relationships compared to the 4- and 6-fluoro isomers in sensitive cell lines. nih.gov A review on fluorinated benzazoles highlights that the incorporation of fluorine can lead to a significant enhancement in biological activities compared to their non-fluorinated counterparts, with fluoro groups potentially acting as hydrogen-bond acceptors in interactions with target molecules. nih.govresearchgate.net

The nature and position of other substituents on the benzothiazole ring and any attached phenyl rings also play a crucial role in determining the activity and selectivity. For 2-(4-aminophenyl)benzothiazoles, substitutions on the phenyl ring were found to be critical for their potent inhibitory activity against breast cancer cell lines. acs.org In a study of Hsp90 C-terminal domain inhibitors, a cationic center at position 2 and an aromatic ring at position 6 of the benzothiazole were identified as key for potent activity. nih.gov

The following table summarizes some key SAR findings for benzothiazole derivatives.

| Compound Series | Key Structural Features | Impact on Activity |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | Position of fluorine on the benzothiazole ring | Influences dose-response relationship |

| 2-(4-Aminophenyl)benzothiazoles | Substitution on the 3'-position of the phenyl ring | Modulates potency and spectrum of activity |

| 2,6-disubstituted benzothiazoles (Hsp90 inhibitors) | Cationic center at position 2 and aromatic ring at position 6 | Essential for potent inhibitory activity |

| Fluorinated thiazolopyrimidine derivatives | Substitution pattern on the distal aryl ring | Strongly influences anticancer activity |

Influence of Substituents on Molecular Recognition

The molecular recognition of a ligand by its biological target is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The nature and position of substituents on the 7-fluoro-4-methyl-1,3-benzothiazole scaffold can significantly modulate these interactions, thereby influencing binding affinity and selectivity.

The benzothiazole nucleus itself is a privileged structure in drug discovery, known to engage in various biological activities. benthamscience.combiointerfaceresearch.com The introduction of substituents allows for the fine-tuning of its pharmacological profile. For instance, structure-activity relationship (SAR) studies on various benzothiazole derivatives have revealed that substitutions at the C-2 and C-6 positions are particularly important for a range of biological activities. researchgate.net

To illustrate the impact of substituents on the molecular recognition of benzothiazole derivatives, the following table summarizes findings from various studies on related compounds, highlighting changes in biological activity with different substitutions.

| Benzothiazole Derivative | Substituent(s) | Target/Activity | Observed Effect of Substitution | Reference |

| Imidazo[2,1-b]benzothiazole | 7-Fluoro | Anticancer (HepG2, MCF-7, HeLa cells) | Enhanced cytotoxicity compared to non-fluorinated analog. nih.gov | |

| 2-Aryl benzothiazoles | 5-Fluoro with hydroxyl on phenyl ring | Anticancer (MCF-7 cells) | Hydroxyl position on the 2-phenyl ring significantly impacted activity, with 4-hydroxyl showing higher potency. nih.gov | |

| Benzothiazole-phenyl analogs | Fluoro-groups | sEH/FAAH inhibition | Fluoro-substituents were predicted to slightly increase metabolic stability. nih.gov | |

| Benzimidazole-4,7-dione derivatives | 4-Fluoro on a phenyl substituent | P2X3R antagonism | The 4-fluoro derivative was the most active among mono- and para-substituted analogs. nih.gov |

This table is illustrative and based on findings from related benzothiazole structures to infer the potential influence of substituents on 7-fluoro-4-methyl-1,3-benzothiazole.

Role of Fluorine in Modulating Molecular Affinity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.gov In the case of 7-fluoro-4-methyl-1,3-benzothiazole, the fluorine atom at the 7-position plays a multifaceted role in modulating its molecular affinity and selectivity for biological targets.

One of the primary effects of fluorine is its high electronegativity, which can lead to significant alterations in the local electronic environment. This can influence the acidity (pKa) of nearby functional groups, making protic groups more acidic and basic groups less basic. benthamscience.comnih.gov This modulation of pKa can have a profound impact on the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic bonds with a receptor.

Fluorine can also participate in favorable intermolecular interactions. It can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on a protein target. nih.gov Furthermore, the carbon-fluorine (C-F) bond can form so-called "halogen bonds," which are attractive interactions between the electrophilic region of the halogen and a nucleophilic site on another molecule, thereby enhancing binding affinity. nih.gov

The substitution of a hydrogen atom with a fluorine atom can also lead to improved metabolic stability. The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can increase the half-life of the compound in the body.

The following table summarizes the key roles of fluorine in modulating the properties of benzothiazole and other relevant heterocyclic compounds, providing insights into its potential effects in 7-fluoro-4-methyl-1,3-benzothiazole.

| Property | Effect of Fluorine Substitution | Consequence for Molecular Interaction | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond. | Longer half-life and sustained target engagement. | nih.gov |

| Binding Affinity | Can be increased through hydrogen bonding and halogen bonding. | Enhanced potency and efficacy. | nih.govnih.govnih.gov |

| Lipophilicity | Generally increases, affecting hydrophobic interactions. | Can improve membrane permeability and binding to hydrophobic pockets. | benthamscience.com |

| pKa Modulation | Lowers the pKa of nearby functionalities. | Alters ionization state, influencing solubility and ionic interactions. | benthamscience.comnih.gov |

| Electronic Effects | Alters the electronic properties of the aromatic system. | Modulates electrostatic and pi-stacking interactions with the target. | nih.gov |

This table provides a general overview of the effects of fluorine substitution based on the provided literature, which can be extrapolated to understand its role in 7-fluoro-4-methyl-1,3-benzothiazole.

Applications Beyond Direct Biological Agents

Applications in Materials Science

The inherent photophysical properties of the benzothiazole (B30560) core make it a valuable building block in the development of advanced materials. The introduction of substituents like fluorine and methyl groups can further tune these properties for specific applications.

Benzothiazole derivatives are widely investigated for their fluorescent properties. nih.govmdpi.com They form the core of various fluorescent probes designed for sensing specific analytes or environmental changes, such as pH. nih.gov The mechanism often involves processes like excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift, a desirable characteristic for fluorescent probes. nih.gov

Research into benzothiazole-based probes has demonstrated their potential for high sensitivity and selectivity. For instance, theoretical studies on derivatives of 2-(4-Acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester have been conducted to design probes for detecting hydrazine (B178648). nih.govresearchgate.net These studies indicate that modifying the benzothiazole structure can enhance its photophysical properties, leading to more effective fluorescent probes. nih.gov By coupling benzothiazole with other molecules like spiropyrans, researchers have developed probes that exhibit "OFF-ON" fluorescence responses to changes in pH. nih.gov The fluorine atom in 7-fluoro-4-methyl-1,3-benzothiazole, with its high electronegativity, can influence the electronic distribution within the molecule, potentially enhancing its performance as a component in fluorescent dyes. psu.edu

| Benzothiazole Derivative Type | Target Analyte/Condition | Key Finding/Property | Source |

|---|---|---|---|

| Benzothiazole-spiropyran conjugates | pH variation | Exhibited OFF-ON or ratiometric fluorescence responses to pH changes. | nih.gov |

| 2,1,3-Benzothiadiazoles (BTDs) | General analyte sensing | Serve as versatile and photostable building blocks for chromogenic and fluorogenic sensors. | mdpi.com |

| Substituted benzothiazole-thiazole esters | Hydrazine | Theoretical studies show that substituent groups can tune ESIPT behavior and lead to a large Stokes shift, improving probe performance. | nih.govresearchgate.net |

The 2,1,3-benzothiadiazole (B189464) (BT) core, a structural isomer of benzothiazole, is recognized for its strong electron-withdrawing nature, making it a crucial acceptor unit in the construction of photoluminescent compounds for organic light-emitting diodes (OLEDs). researchgate.net The incorporation of such units into molecules can significantly improve the electronic properties of organic materials used in optoelectronic devices. researchgate.net

Derivatives of 2,1,3-benzothiadiazole are sought after as components in various optoelectronic devices due to their thermal stability and photostability. mdpi.comresearchgate.net While direct research on 7-fluoro-4-methyl-1,3-benzothiazole for OLEDs is not extensively documented, the properties of the broader benzothiadiazole class suggest its potential. The strategic placement of electron-withdrawing and electron-donating groups on the benzothiazole ring system allows for the fine-tuning of the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection and transport in OLEDs. The fluorine atom on the 7-fluoro-4-methyl-1,3-benzothiazole derivative would act as an electron-withdrawing group, a feature often exploited in the design of materials for electronic applications. acs.org

Utility in Analytical Chemistry as Reagents or Sensors

In analytical chemistry, there is a continuous demand for new reagents and sensors that offer high selectivity and sensitivity. Benzothiazole derivatives have emerged as promising candidates for this purpose. Their ability to engage in specific chemical reactions or interactions, coupled with their fluorescent properties, makes them suitable for developing optical sensors. nih.govmdpi.com

For example, fluorescent probes based on the benzothiazole scaffold have been successfully developed for monitoring pH levels in vitro. nih.gov These sensors can undergo structural changes, such as the opening of a spiropyran loop in acidic conditions, which leads to a distinct change in their fluorescence. nih.gov Furthermore, the potential to design benzothiazole-based probes for detecting specific chemical species like hydrazine has been explored through theoretical studies, highlighting the tunability of the scaffold for targeted analytical applications. nih.gov The 7-fluoro-4-methyl-1,3-benzothiazole molecule, with its specific substitution pattern, could be investigated as a platform for creating new analytical reagents or sensors, where the fluoro and methyl groups could modulate its reactivity and sensing properties.

Agrochemical Research Applications

The benzothiazole ring is a privileged scaffold in agrochemical research, recognized for its presence in molecules with a wide spectrum of biological activities. nih.govresearchgate.net Research focuses on using this core structure to discover new herbicides, insecticides, and fungicides by investigating how different substituents affect the compound's properties. nih.gov

The benzothiazole structure is a key component in the development of new herbicides and insecticides. nih.govresearchgate.net It serves as a stable and easily modifiable scaffold, allowing chemists to synthesize large libraries of compounds for screening. nih.gov The introduction of a fluorine atom, as seen in 7-fluoro-4-methyl-1,3-benzothiazole, is a common strategy in agrochemical design, as fluorine can alter a molecule's metabolic stability and biological profile. psu.edu Research in this area focuses on understanding the structure-activity relationships (SAR) to guide the synthesis of more potent and selective agents. nih.gov While specific efficacy data for 7-fluoro-4-methyl-1,3-benzothiazole is not the focus, its structure represents a template that agrochemical researchers would explore for potential herbicidal or insecticidal properties based on the known activity of the broader benzothiazole class. nih.govresearchgate.net

In addition to herbicide and insecticide research, the benzothiazole scaffold is also explored for its potential in creating new fungicides. nih.govresearchgate.net The long-term use of existing fungicides has led to resistance in plant pathogenic fungi, driving the need for novel chemical solutions. acs.org Research involves synthesizing derivatives and evaluating their properties against various fungal strains. For example, studies on fluoro benzothiazole derivatives incorporated with other heterocyclic rings like imidazole (B134444) have been conducted to explore their antifungal potential. researchgate.net The research investigates how the chemical properties of these compounds, influenced by moieties like the fluorobenzothiazole core, contribute to their activity without focusing on practical application data in crops. researchgate.netacs.org

Future Research Directions and Unresolved Challenges

Advancements in Stereoselective and Asymmetric Synthesis of Benzothiazole (B30560) Derivatives

The synthesis of chiral benzothiazole derivatives is of paramount importance, particularly for applications in pharmacology and materials science where specific stereoisomers often exhibit desired activities. While methods for the synthesis of benzothiazoles are well-established, the development of stereoselective and asymmetric routes for compounds like 7-fluoro-4-methyl-1,3-benzothiazole remains a significant challenge.

Future research will likely focus on the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemistry of reactions that form the benzothiazole core or introduce substituents. chimia.ch For instance, the use of chiral thiourea (B124793) catalysts has shown promise in the asymmetric synthesis of related heterocyclic compounds and could be adapted for benzothiazole derivatives. chimia.ch The design of substrates with chiral auxiliaries that can be easily attached and removed is another promising avenue. A key unresolved challenge is the development of methods that are not only highly stereoselective but also scalable and economically viable for industrial applications.

Exploration of Novel Reaction Pathways for Enhanced Efficiency and Sustainability

The principles of green chemistry are increasingly influencing the development of new synthetic methods. nih.gov For the synthesis of 7-fluoro-4-methyl-1,3-benzothiazole and its analogues, future research will prioritize the exploration of reaction pathways that offer enhanced efficiency and sustainability. nih.govmdpi.com